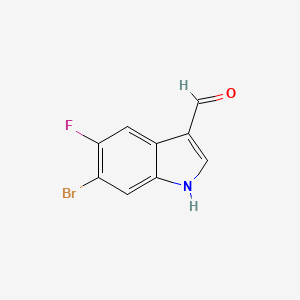

![molecular formula C21H18N2O4S B2658776 methyl [(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate CAS No. 866811-22-5](/img/structure/B2658776.png)

methyl [(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

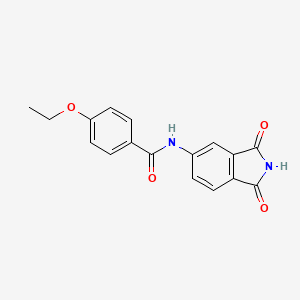

Descripción

Synthesis Analysis

The synthesis of new pyrido [2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the compounds into pyrido [2,3-d]pyrimidin-5-one derivatives, involving the acetyl methyl group and the amide carbonyl moiety in the cyclization .Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido [2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino [4,5-d] [1,3]oxazines .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Chemical synthesis and structural characterization form the backbone of research involving complex molecules like chromeno[2,3-d]pyrimidinone derivatives. One study detailed the synthesis and crystal structure characterization of a related compound, highlighting the intermolecular interactions and molecular packing within the crystal structure, which are crucial for understanding the compound's physical properties and potential chemical reactivity (Mao et al., 2015).

Anticancer Potential

Several derivatives within this chemical family have been synthesized and evaluated for their anticancer properties. For instance, certain fused coumarino-[4,3-d]-pyrimidine derivatives have shown cytotoxicity against hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Sherif & Yossef, 2013).

Catalysis and Green Chemistry

Research into the synthesis of quinazolinones and chromeno[d]pyrimidinones using nanocrystalline copper(I) iodide under solvent-free conditions represents a step towards more environmentally friendly chemical processes. This method highlights the potential of using efficient and recyclable catalysts to obtain high yields of products under mild reaction conditions, which is beneficial for green chemistry applications (Abdolmohammadi & Karimpour, 2016).

Antimicrobial Activity

Some studies have focused on the antimicrobial potential of chromeno[2,3-d]pyrimidinone derivatives. For example, the synthesis and antimicrobial evaluation of thiazole substituted coumarins illustrate the methodological development of compounds with significant antimicrobial activity, indicating the chemical framework's utility in developing new antimicrobial agents (Parameshwarappa et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-25-16-10-6-9-14-11-15-20(27-18(14)16)22-19(13-7-4-3-5-8-13)23-21(15)28-12-17(24)26-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIQJHOZCWOWMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658693.png)

![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)

![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid](/img/structure/B2658699.png)

![N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2658703.png)